[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](piperidin-1-yl)methanone
Overview
Description
2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a piperidine ring, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, often using piperidine or its derivatives as nucleophiles.
Final Coupling: The final step involves coupling the indole and piperidine moieties, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using nucleophiles like amines or thiols.
Scientific Research Applications
2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone has been studied for various scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
1-methyl-1H-indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
5-fluoro-1H-indole-2-carboxylic acid: A compound with potential antiviral activity.
The uniqueness of 2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone lies in its specific combination of functional groups, which may confer distinct biological properties and make it a valuable compound for further research.
Properties
IUPAC Name |
(2-methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-10-14-11-13(16(19)17-8-4-3-5-9-17)6-7-15(14)18(12)22(2,20)21/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXZGUGAEXPOJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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